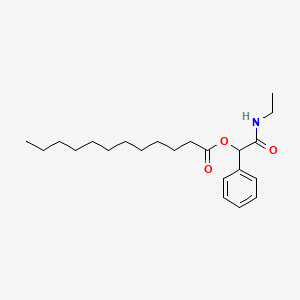![molecular formula C16H18Cl4O2 B14380249 1,2-Bis[(5,5-dichloropent-4-EN-1-YL)oxy]benzene CAS No. 88335-02-8](/img/structure/B14380249.png)
1,2-Bis[(5,5-dichloropent-4-EN-1-YL)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene is a chemical compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with two 5,5-dichloropent-4-en-1-yl groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene and 5,5-dichloropent-4-en-1-ol.
Formation of Intermediates: The 5,5-dichloropent-4-en-1-ol is converted to its corresponding chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling Reaction: The resulting 5,5-dichloropent-4-en-1-yl chloride is then reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation Reactions: The double bonds in the 5,5-dichloropent-4-en-1-yl groups can be oxidized to form epoxides or other oxidation products.
Reduction Reactions: The compound can undergo reduction reactions to form saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Major Products
Substitution: Products may include derivatives with different substituents replacing the chlorine atoms.
Oxidation: Products may include epoxides or diols.
Reduction: Products may include saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The presence of reactive functional groups, such as double bonds and chlorine atoms, allows it to participate in various chemical reactions that can modulate its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(dichlorophosphino)benzene: An organophosphorus compound with similar structural features but different functional groups.
2,5-Bis(chloromethyl)-1,4-dimethoxybenzene: Another benzene derivative with different substituents.
Uniqueness
1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene is unique due to the presence of two 5,5-dichloropent-4-en-1-yl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
88335-02-8 |
|---|---|
Molekularformel |
C16H18Cl4O2 |
Molekulargewicht |
384.1 g/mol |
IUPAC-Name |
1,2-bis(5,5-dichloropent-4-enoxy)benzene |
InChI |
InChI=1S/C16H18Cl4O2/c17-15(18)9-3-5-11-21-13-7-1-2-8-14(13)22-12-6-4-10-16(19)20/h1-2,7-10H,3-6,11-12H2 |
InChI-Schlüssel |
FGMABUQLESSIDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCCCC=C(Cl)Cl)OCCCC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide](/img/structure/B14380175.png)
![9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene](/img/structure/B14380181.png)
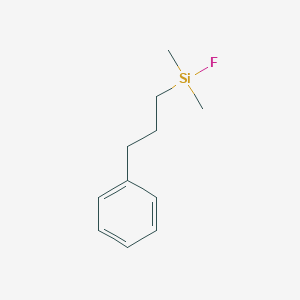
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene)](/img/structure/B14380189.png)
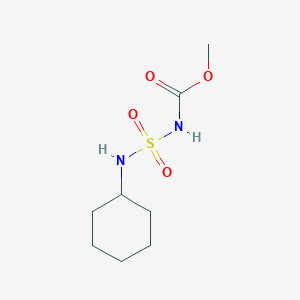
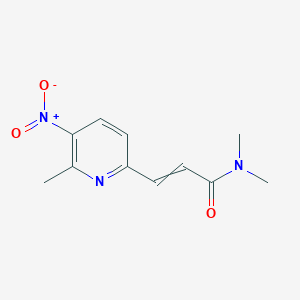
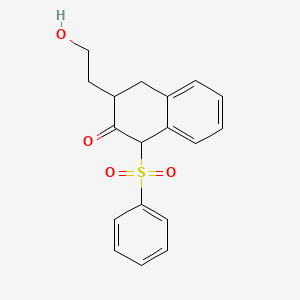
![1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene](/img/structure/B14380211.png)
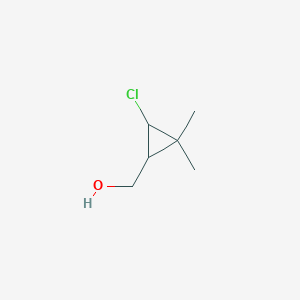
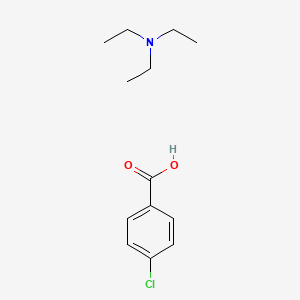
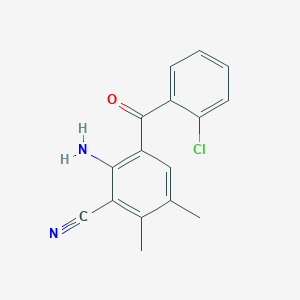
amino}acetic acid](/img/structure/B14380231.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy-](/img/structure/B14380236.png)
